molecular formula C16H19LiSi B14420636 Lithium diphenyl(trimethylsilyl)methanide CAS No. 81290-11-1

Lithium diphenyl(trimethylsilyl)methanide

Cat. No.: B14420636
CAS No.: 81290-11-1
M. Wt: 246.4 g/mol
InChI Key: RIEKZRZTZKFFNU-UHFFFAOYSA-N
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Description

Lithium diphenyl(trimethylsilyl)methanide is an organolithium compound that plays a significant role in organometallic chemistry. This compound is known for its unique structure, which includes a lithium atom bonded to a diphenyl(trimethylsilyl)methanide group. It is widely used in various chemical reactions due to its high reactivity and stability in certain solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium diphenyl(trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of diphenyl(trimethylsilyl)methane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium diphenyl(trimethylsilyl)methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in aprotic solvents like THF or hexane under an inert atmosphere to prevent side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or ketones, while reactions with halides can produce substituted aromatic compounds .

Scientific Research Applications

Lithium diphenyl(trimethylsilyl)methanide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which lithium diphenyl(trimethylsilyl)methanide exerts its effects involves the formation of highly reactive intermediates. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions include nucleophilic addition to electrophiles and deprotonation of weak acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium diphenyl(trimethylsilyl)methanide include:

  • Lithium bis(trimethylsilyl)amide
  • Lithium diisopropylamide
  • Lithium tert-butoxide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial settings .

Properties

81290-11-1

Molecular Formula

C16H19LiSi

Molecular Weight

246.4 g/mol

IUPAC Name

lithium;diphenylmethyl(trimethyl)silane

InChI

InChI=1S/C16H19Si.Li/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1

InChI Key

RIEKZRZTZKFFNU-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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